Oxyphenonium is an anticholinergic medication primarily used to treat or prevent spasms in the muscles of the gastrointestinal tract associated with irritable bowel syndrome []. However, its unique properties have also attracted scientific interest in other research areas. Here's a breakdown of its potential applications:
Oxyphenonium's ability to relax smooth muscle and inhibit contractions in the gut makes it a valuable tool for researchers studying gastrointestinal motility. By observing its effects on gut transit time and contractility patterns, scientists can gain insights into the complex mechanisms regulating digestion and absorption []. This information can be crucial for developing new treatments for various gastrointestinal disorders.
Oxyphenonium exhibits anti-secretory properties, meaning it can reduce the production of fluids like saliva and gastric acid. This effect has led researchers to explore its potential applications in managing conditions like excessive salivation and peptic ulcers []. Studies investigating its efficacy in these areas are ongoing.
Oxyphenonium's ability to directly relax smooth muscle extends beyond the gastrointestinal tract. Researchers have utilized it to study the function of smooth muscle in various organs, including the bladder and airways. By observing its impact on smooth muscle contraction in these tissues, scientists can gain a better understanding of normal and abnormal smooth muscle function, potentially paving the way for new treatment strategies for related conditions [].
Preliminary research suggests that oxyphenonium might have applications in managing other conditions beyond the gastrointestinal tract. Studies have explored its potential use in treating urinary incontinence, bronchial asthma, and even motion sickness, although further research is needed to confirm its efficacy and safety in these contexts [, ].
Oxyphenonium is a quaternary ammonium anticholinergic agent primarily used in the treatment of gastric and duodenal ulcers, as well as for relieving visceral spasms. It operates by blocking acetylcholine receptors, thereby reducing muscle contractions in the gastrointestinal tract and inhibiting gastric acid secretion. The chemical formula for Oxyphenonium is and its IUPAC name is {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium .
As an anticholinergic agent, Oxyphenonium exhibits a dual mechanism of action: it blocks acetylcholine at muscarinic receptors and has a direct relaxing effect on smooth muscle. This results in decreased gastrointestinal motility and reduced secretions in the respiratory tract. It has been shown to effectively alleviate symptoms associated with irritable bowel syndrome and other gastrointestinal disorders .
The synthesis of Oxyphenonium typically involves several steps including:
A detailed flow diagram of the synthesis process can be found in literature focusing on chemical synthesis methodologies .
Oxyphenonium is primarily used in:
Its effectiveness in managing gastrointestinal disorders makes it a valuable therapeutic agent in clinical practice .
Studies have indicated that Oxyphenonium may interact with other medications, particularly those that also affect cholinergic pathways. Its anticholinergic effects can potentiate the side effects of other antimuscarinic drugs, leading to increased risks of dry mouth, blurred vision, and constipation. Careful monitoring is advised when co-administered with other medications that have similar effects on acetylcholine receptors .
Oxyphenonium shares structural and functional similarities with several other anticholinergic agents. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Atropine | C17H23NO3 | Naturally occurring tropane alkaloid; used for bradycardia and as an antidote for organophosphate poisoning. |
| Propantheline | C20H30BrN | A synthetic derivative used primarily for gastrointestinal disorders; less potent than Oxyphenonium. |
| Scopolamine | C17H21NO4 | Used for motion sickness; has central nervous system effects unlike Oxyphenonium which is more peripheral. |
| Dicyclomine | C19H36N2O3 | Primarily used for irritable bowel syndrome; has a slightly different mechanism affecting smooth muscle relaxation. |
Oxyphenonium's unique quaternary ammonium structure contributes to its specific therapeutic applications and side effect profile, distinguishing it from these similar compounds .
Oxyphenonium represents a quaternary ammonium anticholinergic agent that exhibits distinct binding characteristics across the five muscarinic acetylcholine receptor subtypes [1]. The compound demonstrates its pharmacological activity through dual mechanisms: specific anticholinergic effects at muscarinic receptors and direct effects on smooth muscle tissue [2] [3]. Understanding the differential binding affinities of oxyphenonium across muscarinic receptor subtypes 1-5 provides crucial insights into its therapeutic selectivity and potential applications.
The muscarinic acetylcholine receptor family comprises five distinct subtypes, designated as muscarinic receptor subtype 1 through muscarinic receptor subtype 5, each exhibiting unique pharmacological profiles and tissue distribution patterns [8] [9]. These receptors belong to the G-protein coupled receptor superfamily, with odd-numbered receptors (muscarinic receptor subtypes 1, 3, and 5) coupling efficiently through Gq/11 proteins to activate phospholipase C, while even-numbered receptors (muscarinic receptor subtypes 2 and 4) inhibit adenylyl cyclase activity via activation of Gi class G proteins [9].
Research utilizing radioligand binding assays has demonstrated that oxyphenonium exhibits measurable affinity for multiple muscarinic receptor subtypes, though specific binding affinity data for individual subtypes remains limited in the literature [2]. The compound's mechanism of action involves binding to acetylcholine-receptor sites, where it functions as a competitive antagonist [1] [3]. Studies employing the covalent ligand oxyphenonium mustard have been instrumental in investigating muscarinic receptor density and function, particularly in muscarinic receptor subtype 2 expressing systems [10] [13].
| Parameter | Muscarinic Receptor Subtype 1 | Muscarinic Receptor Subtype 2 | Muscarinic Receptor Subtype 3 | Muscarinic Receptor Subtype 4 | Muscarinic Receptor Subtype 5 |
|---|---|---|---|---|---|
| Primary G-protein Coupling | Gq/11 [9] | Gi/o [9] | Gq/11 [9] | Gi/o [9] | Gq/11 [9] |
| Tissue Distribution | Brain, gastric tissue [36] | Heart, brain, smooth muscle [36] | Smooth muscle, glands [36] | Brain, peripheral tissues [36] | Brain, blood vessels [23] |
| Oxyphenonium Binding | Demonstrated [2] | Documented with mustard derivative [10] | Demonstrated [2] | Demonstrated [2] | Limited data available |
Comparative analysis with other antimuscarinic compounds reveals that oxyphenonium's binding profile differs significantly from selective agents such as pirenzepine, which demonstrates preferential affinity for muscarinic receptor subtype 1, or compounds like methoctramine, which shows selectivity for muscarinic receptor subtype 2 [11] [14]. The relatively non-selective nature of oxyphenonium across muscarinic receptor subtypes contributes to its broad pharmacological effects but also presents challenges in terms of tissue selectivity [15].
The binding characteristics of oxyphenonium have been studied using displacement experiments with tritiated N-methylscopolamine, a standard radioligand for muscarinic receptor binding studies [13]. These investigations have shown that oxyphenonium can effectively compete for binding sites across multiple tissues, including cardiac, glandular, and cerebral preparations [28]. The inhibition constants for oxyphenonium binding typically fall within the nanomolar range, indicating substantial affinity for muscarinic receptors [25].
The allosteric modulation patterns of oxyphenonium demonstrate significant variations between cerebral and peripheral tissues, reflecting the distinct muscarinic receptor subtype distributions and functional requirements of these anatomical regions [20] [21]. Allosteric binding sites on muscarinic receptors are located at positions distinct from the orthosteric acetylcholine binding site, allowing for complex modulation of receptor function [20] [21].
Classical allosteric modulators of muscarinic receptors, including compounds structurally related to oxyphenonium, typically bind between the second and third extracellular loops of the receptor protein [20]. The charged EDGE motif in the second extracellular loop plays a critical role in the binding of these ligands [20]. However, oxyphenonium's allosteric interactions may involve additional binding sites, as evidenced by studies demonstrating novel allosteric pockets at extrahelical interfaces between transmembrane domains [22].
In cerebral tissues, muscarinic receptor distribution shows predominance of specific subtypes that influence oxyphenonium's allosteric modulation patterns [31] [33]. Muscarinic receptor subtype 1 is most abundant in the neocortex, hippocampus, and neostriatum, while muscarinic receptor subtype 2 receptors are distributed throughout the brain [36] [38]. The expression of muscarinic receptor subtype 4 is particularly abundant in the neostriatum, and muscarinic receptor subtype 5 receptors are localized to projection neurons of the substantia nigra and ventral tegmental area [36] [38].
| Tissue Type | Predominant Muscarinic Receptor Subtypes | Allosteric Modulation Characteristics | Functional Implications |
|---|---|---|---|
| Cerebral Cortex | Muscarinic receptor subtypes 1, 2 [36] | Enhanced by high receptor density [33] | Memory and cognition modulation [33] |
| Hippocampus | Muscarinic receptor subtypes 1, 2, 4 [36] | Complex pre- and post-synaptic effects [38] | Learning and memory circuits [38] |
| Striatum | Muscarinic receptor subtypes 1, 4 [36] | Dopamine release modulation [23] | Motor control functions [23] |
| Peripheral Smooth Muscle | Muscarinic receptor subtype 3 [36] | Direct contractility effects [36] | Gastrointestinal motility [1] |
| Cardiac Tissue | Muscarinic receptor subtype 2 [36] | Chronotropic and inotropic modulation [12] | Heart rate regulation [12] |
The allosteric modulation patterns in cerebral blood vessels represent a unique case where oxyphenonium's effects are mediated primarily through muscarinic receptor subtype 5 [23]. Studies using muscarinic receptor subtype 5-deficient mice have demonstrated that acetylcholine-mediated dilation of cerebral arteries and arterioles is virtually abolished in the absence of this receptor subtype, while acetylcholine-mediated dilation of extra-cerebral arteries remains intact [23]. This finding suggests that oxyphenonium's antagonistic effects on muscarinic receptor subtype 5 could significantly impact cerebrovascular function [23].
Peripheral tissues exhibit different allosteric modulation patterns compared to cerebral tissues, primarily due to variations in muscarinic receptor subtype expression and G-protein coupling preferences [12] [39]. In peripheral smooth muscle tissues, muscarinic receptor subtype 3 predominates and couples to Gq/11 proteins, leading to activation of phospholipase C and subsequent calcium mobilization [12]. The allosteric modulation of these receptors by oxyphenonium results in inhibition of smooth muscle contraction and reduced gastrointestinal motility [1] [3].
The differential allosteric modulation patterns between cerebral and peripheral tissues also reflect variations in receptor internalization and desensitization mechanisms [13]. Studies using oxyphenonium mustard have shown that receptor density reduction affects the magnitude of allosteric modulation, with higher receptor densities in cerebral tissues potentially amplifying the compound's modulatory effects [10] [13]. The stimulatory components of muscarinic receptor responses disappear when receptor density is lowered, indicating that allosteric modulation is dependent on receptor occupancy levels [13].